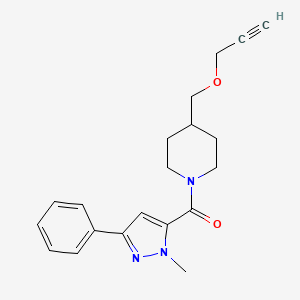
N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . It also contains a benzylpiperidin-4-yl group, which is a common structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperidine derivatives, for example, have been involved in various intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, sulfonamides often form hydrogen bonds, which could affect the compound’s solubility and stability .Aplicaciones Científicas De Investigación
- The compound has been investigated for its potential as an analgesic (pain-relieving) agent. Researchers are interested in its efficacy, safety profile, and mechanism of action. Given its structural similarity to Fentanyl derivatives, it may offer a novel approach to managing pain with reduced side effects .
- Neuropathic pain is notoriously challenging to manage. Scientists explore compounds like this one to develop more effective treatments. By targeting specific receptors or pathways, it could provide relief for patients suffering from neuropathic pain .
- Investigating the interaction of this compound with opioid receptors (such as μ-opioid receptors) sheds light on its potential as an opioid agonist or antagonist. Understanding its binding affinity and selectivity informs drug design and optimization .
- Researchers use this compound as a starting material for synthesizing various Fentanyl-based analgesics. Its unique structure allows modification at different positions, leading to diverse derivatives. These derivatives can then be evaluated for their pharmacological properties .
- The crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide revealed its monoclinic crystal structure. Understanding its conformation and packing arrangements informs drug formulation, stability, and solubility .
- The synthetic route to this compound involves acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one. Researchers optimize this route for scalability, yield, and purity. Further modifications can be explored to enhance its pharmacological properties .
Analgesic Research
Neuropathic Pain Treatment
Opioid Receptor Modulation
Chemical Biology and Medicinal Chemistry
Crystallography and Structural Studies
Chemical Synthesis and Route Development
Mecanismo De Acción
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
It is known that n-benzylpiperidines can interact with various receptors and enzymes in the body, influencing physiological processes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-15-19(16(2)22(3)21-15)26(24,25)20-13-17-9-11-23(12-10-17)14-18-7-5-4-6-8-18/h4-8,17,20H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXMLAFLMMUBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![3-Methoxy-N-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)


![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)
![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)
